molecular formula C17H16FN5OS B2781561 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 898607-11-9

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2781561
CAS No.: 898607-11-9
M. Wt: 357.41
InChI Key: VBCMYFIVZPMVTB-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring and the fluorophenyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl chloride, 2-fluorobenzyl chloride, and suitable bases or nucleophiles.

Major Products Formed

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is unique due to the combination of the triazole ring, benzyl group, and fluorophenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a derivative of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H13N5OSC_{11}H_{13}N_{5}OS with a molecular weight of 263.32 g/mol. Its structure includes a triazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains. The presence of electron-donating groups in the phenyl ring enhances this activity due to increased lipophilicity and improved membrane penetration.

CompoundActivityReference
This compoundAntimicrobial
4-amino-5-benzyl-4H-triazole derivativesAntibacterial (IC50 < 10 µg/mL)

Anticancer Potential

The anticancer activity of triazole derivatives has been widely studied. The compound's structure suggests potential interactions with key proteins involved in cancer cell proliferation. For example, studies have shown that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines.

In one study, a related compound demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against Jurkat cells, indicating strong anticancer activity. The structure–activity relationship (SAR) analysis revealed that substituents on the triazole ring significantly affect potency.

CompoundCell LineIC50 (µg/mL)Reference
Related Triazole DerivativeJurkat1.61 ± 1.92
2-[(4-amino-5-benzyl)-triazole]A431<10

The biological activity of This compound is attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. The triazole ring facilitates binding to enzyme active sites due to its electron-rich nature, allowing it to act as a potent inhibitor.

Case Studies

Several studies have explored the biological effects of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with a similar structure to 2-[(4-amino-5-benzyl)-triazole] exhibited notable antibacterial activity comparable to standard antibiotics like norfloxacin .
  • Anticancer Activity : In vitro tests demonstrated that certain derivatives induced apoptosis in cancer cells through caspase activation pathways. The presence of specific functional groups was crucial for enhancing cytotoxic effects .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-13-8-4-5-9-14(13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMYFIVZPMVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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